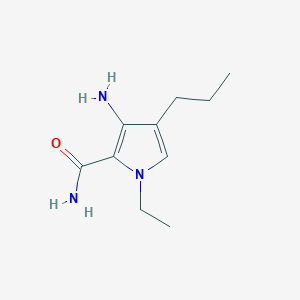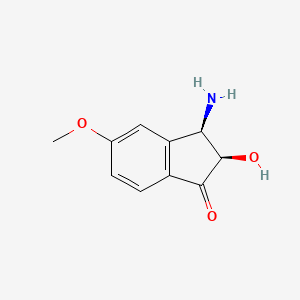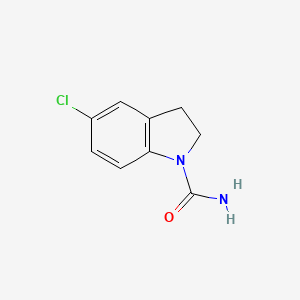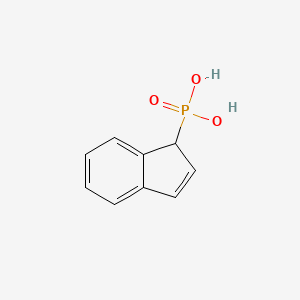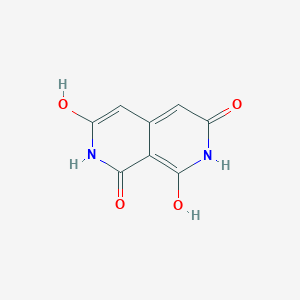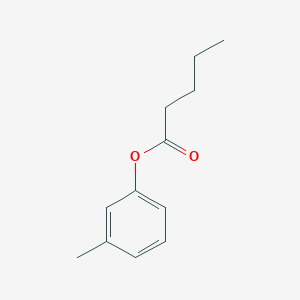![molecular formula C14H12O B15070092 2,4-Dimethylindeno[2,1-B]pyran CAS No. 62096-39-3](/img/structure/B15070092.png)
2,4-Dimethylindeno[2,1-B]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylindeno[2,1-B]pyran is a heterocyclic compound that features a fused ring system combining an indene and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylindeno[2,1-B]pyran typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis of such compounds. This includes the use of reusable catalysts and environmentally friendly solvents to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Aplicaciones Científicas De Investigación
2,4-Dimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
2,4-Dimethylindeno[2,1-B]pyran can be compared with other similar compounds, such as:
2-Pyrone and its derivatives: These compounds also feature a six-membered oxygen-containing ring and have similar reactivity and applications.
Chromone derivatives: These compounds have a similar fused ring system and are used in various medicinal and industrial applications.
Indole derivatives: These compounds share the indene ring system and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and physical properties, making it valuable for a range of applications.
Propiedades
Número CAS |
62096-39-3 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C14H12O/c1-9-7-10(2)15-13-8-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 |
Clave InChI |
OLZOWTUHBDWDHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3C=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


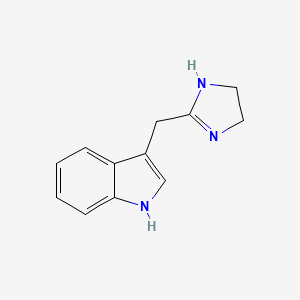

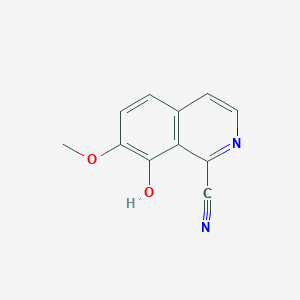
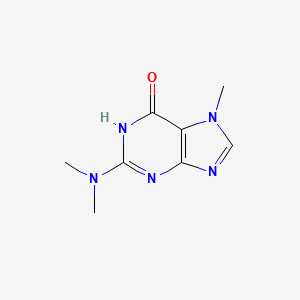
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
